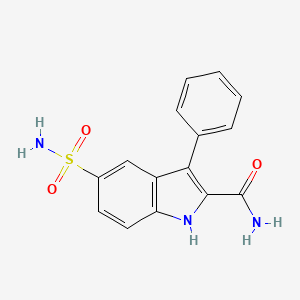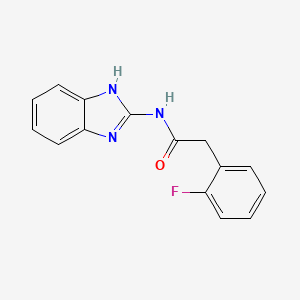![molecular formula C26H28FN3O4 B10796829 17-Cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy-6beta-[(3'-fluoro-4'-pyridyl)acetamido]morphinan](/img/structure/B10796829.png)
17-Cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy-6beta-[(3'-fluoro-4'-pyridyl)acetamido]morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium iron phosphate can be synthesized through various methods, including the sol-gel method, hydrothermal synthesis, and high-temperature solid-state reactions. The sol-gel method involves the use of metal alkoxides and phosphoric acid, followed by a drying and calcination process to obtain the final product . Hydrothermal synthesis, on the other hand, involves reacting iron salts with sodium phosphate in an aqueous solution at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, sodium iron phosphate is typically produced using high-temperature solid-state reactions. This method involves mixing iron oxide, sodium carbonate, and phosphoric acid, followed by heating the mixture to temperatures above 800°C. The resulting product is then ground into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium iron phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in energy storage systems.
Common Reagents and Conditions
Oxidation: Sodium iron phosphate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halide ions, where the phosphate groups can be replaced by other anions.
Major Products Formed
The major products formed from these reactions include various iron oxides, sodium salts, and substituted phosphates. These products are essential for the compound’s application in energy storage and other industrial processes .
Scientific Research Applications
Sodium iron phosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which sodium iron phosphate exerts its effects is primarily through its ability to undergo redox reactions. In sodium-ion batteries, the compound acts as a cathode material, where it undergoes reversible oxidation and reduction reactions to store and release energy. The molecular targets involved in these processes include the iron and phosphate ions, which facilitate the transfer of electrons and sodium ions during the charge and discharge cycles .
Comparison with Similar Compounds
Sodium iron phosphate can be compared with other similar compounds such as lithium iron phosphate (LiFePO4) and sodium manganese phosphate (NaMnPO4).
Lithium Iron Phosphate (LiFePO4): While both compounds are used in battery applications, lithium iron phosphate has a higher energy density but is more expensive due to the limited availability of lithium.
Sodium Manganese Phosphate (NaMnPO4): Sodium manganese phosphate offers similar electrochemical properties but has a lower thermal stability compared to sodium iron phosphate.
The uniqueness of sodium iron phosphate lies in its combination of high thermal stability, low cost, and excellent electrochemical performance, making it a promising candidate for next-generation energy storage systems .
Properties
Molecular Formula |
C26H28FN3O4 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[(4R,4aS,7R,7aR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C26H28FN3O4/c27-17-12-28-9-6-16(17)24(32)29-18-5-7-26(33)20-11-15-3-4-19(31)22-21(15)25(26,23(18)34-22)8-10-30(20)13-14-1-2-14/h3-4,6,9,12,14,18,20,23,31,33H,1-2,5,7-8,10-11,13H2,(H,29,32)/t18-,20-,23+,25?,26-/m1/s1 |
InChI Key |
JRUPWWCGTBJDNY-LNMFUWNLSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5C2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=C(C=NC=C7)F)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=C(C=NC=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B10796753.png)
![N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B10796761.png)



![N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10796774.png)
![3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B10796778.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B10796779.png)


![N-[4-[(Z)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796802.png)
![2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B10796804.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride](/img/structure/B10796805.png)
![N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B10796827.png)
